molecular formula C16H17ClFN3O2 B12407714 Antibacterial agent 124

Antibacterial agent 124

Cat. No.: B12407714
M. Wt: 337.77 g/mol
InChI Key: LZMOBHASNVDDQN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.

    Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:

    Oxidation: Often used to introduce or modify functional groups.

    Reduction: Employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Commonly used to replace hydrogen atoms with more reactive groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.

Scientific Research Applications

Antibacterial Agent 124 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

The mechanism of action of Antibacterial Agent 124 involves:

    Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.

    Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.

    Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness of Antibacterial Agent 124:

    Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.

    Enhanced Stability: More stable under various environmental conditions compared to similar compounds.

    Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.

This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.

Properties

Molecular Formula

C16H17ClFN3O2

Molecular Weight

337.77 g/mol

IUPAC Name

7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one

InChI

InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1

InChI Key

LZMOBHASNVDDQN-JTQLQIEISA-N

Isomeric SMILES

C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl

Canonical SMILES

C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl

Origin of Product

United States

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